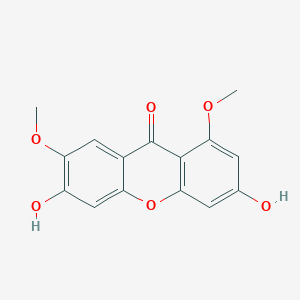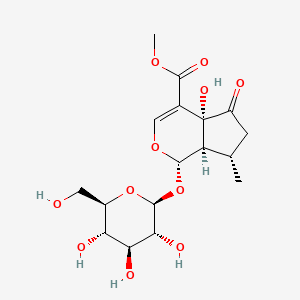
3,6-Dihydroxy-1,7-dimethoxyxanthone
Overview
Description
3,6-Dihydroxy-1,7-dimethoxyxanthone is a xanthone derivative, a class of compounds known for their diverse biological activities. Xanthones are naturally occurring compounds found in various plants, fungi, and lichens. They possess a dibenzo-γ-pyrone scaffold, which contributes to their wide range of pharmacological properties, including anti-inflammatory, anti-tumor, and antioxidant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dihydroxy-1,7-dimethoxyxanthone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2,4,5-trihydroxybenzophenone as a starting material, which undergoes cyclization in the presence of methanol and a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the xanthone core .
Industrial Production Methods: Industrial production of xanthones, including this compound, often involves large-scale extraction from plant sources or chemical synthesis. The extraction process includes solvent extraction, purification, and crystallization steps to isolate the desired compound. Chemical synthesis on an industrial scale may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3,6-Dihydroxy-1,7-dimethoxyxanthone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the xanthone core can be reduced to form hydroxyxanthones.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophilic reagents like sodium methoxide or sodium ethoxide in methanol or ethanol.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyxanthones.
Substitution: Formation of various substituted xanthones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex xanthone derivatives.
Biology: Investigated for its anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential anti-tumor activity and ability to inhibit certain cancer cell lines.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties
Mechanism of Action
The mechanism of action of 3,6-Dihydroxy-1,7-dimethoxyxanthone involves its interaction with various molecular targets and pathways:
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as nitric oxide synthase and cyclooxygenase.
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress in cells.
Anti-tumor Activity: Induces apoptosis in cancer cells by modulating signaling pathways and inhibiting cell proliferation
Comparison with Similar Compounds
3,6-Dihydroxy-1,7-dimethoxyxanthone can be compared with other xanthone derivatives such as:
1,6-Dihydroxy-3,7-dimethoxyxanthone: Similar structure but different hydroxyl and methoxy group positions.
1,7-Dihydroxy-3,4-dimethoxyxanthone: Known for its potent anti-tumor activity.
1,3,7-Trihydroxy-2,8-dimethoxyxanthone: Exhibits weaker anti-tumor activity compared to other xanthones
The uniqueness of this compound lies in its specific substitution pattern, which influences its biological activity and potential therapeutic applications.
Properties
IUPAC Name |
3,6-dihydroxy-1,7-dimethoxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c1-19-11-5-8-10(6-9(11)17)21-13-4-7(16)3-12(20-2)14(13)15(8)18/h3-6,16-17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVWXRWZFWCCDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)C3=CC(=C(C=C3O2)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




